5-Amino-2-bromonicotinic acid
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Overview
Description
5-Amino-2-bromonicotinic acid: is an organic compound with the molecular formula C6H5BrN2O2 It is a derivative of nicotinic acid, where the hydrogen atoms at positions 2 and 5 on the pyridine ring are replaced by a bromine atom and an amino group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-bromonicotinic acid typically involves the bromination of nicotinic acid followed by amination. One common method includes:
Bromination: Nicotinic acid is treated with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 2-position.
Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 5-position.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Amino-2-bromonicotinic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts in the presence of boronic acids or esters.
Major Products:
Substitution Products: Various substituted nicotinic acids depending on the nucleophile used.
Oxidation Products: 5-Nitro-2-bromonicotinic acid.
Reduction Products: this compound derivatives with reduced functional groups.
Coupling Products: Biaryl or alkylated nicotinic acid derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand Synthesis: Employed in the preparation of ligands for coordination chemistry and catalysis.
Biology:
Enzyme Inhibitors: Potential use in the design of enzyme inhibitors due to its structural similarity to nicotinic acid derivatives.
Biological Probes: Utilized in the development of probes for studying biological pathways and mechanisms.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Antimicrobial Agents: Studied for its antimicrobial properties against various pathogens.
Industry:
Material Science: Used in the synthesis of functional materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5-Amino-2-bromonicotinic acid depends on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs and affecting transcription and replication processes.
Molecular Targets and Pathways:
Enzymes: Targets enzymes involved in metabolic pathways, such as nicotinamide adenine dinucleotide (NAD)-dependent enzymes.
Receptors: Modulates receptors involved in neurotransmission and cellular signaling.
DNA: Interacts with DNA to influence gene expression and cellular functions.
Comparison with Similar Compounds
2-Amino-5-bromonicotinic acid: Similar structure but with different substitution pattern.
5-Amino-2-chloronicotinic acid: Chlorine atom instead of bromine, affecting its reactivity and properties.
5-Amino-2-fluoronicotinic acid: Fluorine atom instead of bromine, leading to different chemical behavior.
Uniqueness:
Reactivity: The presence of the bromine atom makes 5-Amino-2-bromonicotinic acid more reactive in substitution and coupling reactions compared to its chloro and fluoro analogs.
Applications: Its unique reactivity and properties make it suitable for specific applications in medicinal chemistry and material science that other similar compounds may not be able to achieve.
Properties
IUPAC Name |
5-amino-2-bromopyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2H,8H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOFMIWMDQERPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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